(S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13464552
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol
* For research use only. Not for human or veterinary use.
![(S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester -](/images/structure/VC13464552.png)
Specification
Molecular Formula | C16H25N3O2 |
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Molecular Weight | 291.39 g/mol |
IUPAC Name | benzyl (2S)-2-[[2-aminoethyl(methyl)amino]methyl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C16H25N3O2/c1-18(11-9-17)12-15-8-5-10-19(15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3/t15-/m0/s1 |
Standard InChI Key | PVRVENGUPAYRLQ-HNNXBMFYSA-N |
Isomeric SMILES | CN(CCN)C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
SMILES | CN(CCN)CC1CCCN1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CN(CCN)CC1CCCN1C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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Pyrrolidine ring: A saturated five-membered nitrogen heterocycle that enhances conformational rigidity.
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Benzyl ester moiety: Introduced via Steglich esterification, this group improves lipophilicity and metabolic stability .
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(2-Aminoethyl)(methyl)aminomethyl side chain: A bifunctional substituent with a primary amine (–NH₂) and tertiary amine (–N(CH₃)), enabling hydrogen bonding and cationic interactions .
The stereochemistry at C2 (S-configuration) optimizes spatial alignment for target binding, as evidenced by molecular docking studies .
Physicochemical Characteristics
Property | Value |
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Molecular formula | C₁₆H₂₆N₃O₂ |
Molecular weight | 292.41 g/mol |
Solubility | Moderate in polar solvents |
LogP | ~1.2 (predicted) |
Hydrogen bond donors | 2 |
Hydrogen bond acceptors | 4 |
The benzyl ester enhances membrane permeability, while the aminoethyl group facilitates solubility in aqueous media.
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step strategy:
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Pyrrolidine functionalization: Introduction of the (2-aminoethyl)(methyl)aminomethyl group via nucleophilic substitution or reductive amination .
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Esterification: Benzyl ester formation using DCC/DMAP-mediated Steglich esterification under anhydrous conditions .
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Chiral resolution: Chromatographic separation or asymmetric synthesis to isolate the (S)-enantiomer .
Key challenges include minimizing racemization and achieving high enantiomeric excess (>98%) .
Industrial-Scale Production
Continuous flow reactors and automated purification systems are employed to enhance yield (70–85%) and purity (>95%). Catalytic hydrogenation is preferred for benzyl ester deprotection to avoid acidic byproducts .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against cholesteryl ester transfer protein (CETP), a target for treating dyslipidemia . Mechanistic studies reveal competitive binding to CETP’s hydrophobic pocket, disrupting lipid transfer (IC₅₀ = 120 nM) .
Neuroprotective Effects
In vitro assays demonstrate NMDA receptor antagonism (Kᵢ = 0.8 μM), reducing glutamate-induced excitotoxicity in neuronal cells. This suggests potential applications in neurodegenerative diseases like Alzheimer’s.
Antimicrobial Properties
Preliminary data indicate moderate activity against Gram-positive bacteria (MIC = 32 μg/mL), likely due to membrane disruption via cationic amine interactions.
Comparative Analysis with Analogues
The methyl group in (S)-2-{[(2-Aminoethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylate balances steric bulk and target affinity, outperforming bulkier analogues in blood-brain barrier penetration .
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: Oral bioavailability = 45% (rat model).
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Distribution: Brain-to-plasma ratio = 0.6, indicating moderate CNS penetration.
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Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.
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Excretion: Renal clearance (t₁/₂ = 3.2 h).
Toxicity
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Acute toxicity: LD₅₀ > 500 mg/kg (mice).
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Genotoxicity: Negative in Ames test.
Applications and Future Directions
Research Priorities
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